4,6-Bis(phenylamino)-1,3,5-triazin-2-ol
Description
Contextualization within s-Triazine Chemistry and Its Derivatives
The chemistry of 1,3,5-triazine (B166579), also known as s-triazine, is rich and varied. The triazine ring is a six-membered heterocycle with alternating carbon and nitrogen atoms, making it an electron-deficient system. This inherent electronic property makes the carbon atoms susceptible to nucleophilic attack, a characteristic that is extensively utilized in the synthesis of a vast array of derivatives. nih.gov The most common starting material for the synthesis of substituted s-triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govmdpi.com The chlorine atoms on cyanuric chloride can be sequentially substituted by various nucleophiles, such as amines, alcohols, and thiols, with decreasing reactivity for each subsequent substitution. This allows for the controlled synthesis of mono-, di-, and tri-substituted triazines. nih.gov
4,6-Bis(phenylamino)-1,3,5-triazin-2-ol fits within this chemical framework as a disubstituted derivative where two chlorine atoms of cyanuric chloride are replaced by phenylamino (B1219803) groups and the third is replaced by a hydroxyl group. The presence of the amino and hydroxyl substituents significantly influences the electronic properties of the triazine ring. These electron-donating groups increase the electron density of the ring, which can modulate its reactivity and physical properties. researchgate.net
A significant aspect of 2-hydroxy-s-triazines is the potential for keto-enol tautomerism. The compound can exist in equilibrium between the enol form (this compound) and the keto form (4,6-dianilino-1H-1,3,5-triazin-2-one). nih.govnih.gov The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of other substituents on the triazine ring. This tautomerism is a key feature that impacts the compound's structure, hydrogen-bonding capabilities, and potential biological activity.
Historical Perspectives on Related Aminotriazine and Hydroxytriazine Systems
The study of triazine derivatives dates back to the 19th century, with the synthesis of cyanuric acid being one of the earliest examples. globalscitechocean.com The development of aminotriazines and hydroxytriazines gained significant momentum in the early to mid-20th century. The initial synthesis of many of these compounds was driven by the burgeoning fields of dye chemistry and, later, pharmaceuticals and agricultural chemicals. nih.gov
The synthesis of aminotriazines was significantly advanced through the work of researchers exploring the reactions of cyanuric chloride with various amines. These early investigations laid the groundwork for the creation of a multitude of amino-substituted triazines with a wide range of properties. Similarly, the study of hydroxytriazines evolved from the hydrolysis of chlorinated precursors. These foundational synthetic efforts were crucial in establishing the fundamental chemistry of these heterocyclic systems. mcgill.ca The exploration of these compounds led to the discovery of their diverse applications, including the development of the first synthetic drugs and dyes. nih.gov
Fundamental Academic Significance of this compound as a Research Target
The academic significance of this compound stems from several key aspects of its molecular structure. The presence of both hydrogen-bond donors (the amino and hydroxyl/amide groups) and acceptors (the ring nitrogen atoms and the carbonyl oxygen in the keto tautomer) makes this molecule an excellent candidate for studies in supramolecular chemistry. These functional groups can participate in intricate hydrogen-bonding networks, leading to the formation of self-assembled structures. rsc.org The study of such assemblies is fundamental to understanding molecular recognition and the design of new materials with specific properties.
Furthermore, the s-triazine core is considered a "privileged structure" in medicinal chemistry. nih.gov This means that this scaffold is frequently found in biologically active compounds across a range of therapeutic areas. mdpi.com As such, this compound and its analogues serve as valuable platforms for the design and synthesis of new potential therapeutic agents. Researchers often use such molecules as a starting point for creating libraries of related compounds to screen for biological activity. nih.gov
The compound also serves as a model system for fundamental studies of structure-property relationships in heterocyclic chemistry. By systematically modifying the phenylamino groups or other positions on the triazine ring, researchers can investigate the effects of these changes on the compound's physicochemical properties, such as solubility, electronic structure, and crystal packing. rsc.org These fundamental investigations contribute to a deeper understanding of the principles that govern molecular behavior and interaction.
Compound Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₃N₅O |
| Molecular Weight | 279.30 g/mol nih.gov |
| IUPAC Name | 4,6-dianilino-1H-1,3,5-triazin-2-one nih.gov |
| CAS Number | 30360-91-9 nih.gov |
| Synonyms | 4,6-dianilino-1,3,5-triazin-2-ol, this compound nih.gov |
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dianilino-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15-19-13(16-11-7-3-1-4-8-11)18-14(20-15)17-12-9-5-2-6-10-12/h1-10H,(H3,16,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCPXGXHVGRCQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=O)N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952707 | |
| Record name | 4,6-Bis(phenylimino)-1,4,5,6-tetrahydro-1,3,5-triazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30360-91-9 | |
| Record name | 4,6-Bis(phenylimino)-1,4,5,6-tetrahydro-1,3,5-triazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,6 Bis Phenylamino 1,3,5 Triazin 2 Ol and Its Analogs
Classical Approaches to Triazine Ring Formation with Anilino and Hydroxyl Substituents
Traditional methods for synthesizing substituted 1,3,5-triazines primarily rely on two major strategies: the functionalization of a pre-existing triazine ring, most commonly cyanuric chloride, and the de novo construction of the ring through condensation or cyclization reactions.
The most prevalent and versatile method for preparing asymmetrically substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). rsc.org The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by carefully managing the temperature. nih.govderpharmachemica.com This thermodependency is a critical factor in achieving selective substitution. nih.gov
The synthesis of 4,6-bis(phenylamino)-1,3,5-triazin-2-ol via this method would typically involve two key stages:
Introduction of Phenylamino (B1219803) Groups: Cyanuric chloride is reacted with two equivalents of aniline (B41778). The first substitution occurs at a low temperature, typically 0–5 °C. derpharmachemica.com After the first chlorine is replaced, the second substitution requires a higher temperature, often room temperature, to proceed efficiently. nih.govmdpi.com This yields the intermediate, 2-chloro-4,6-bis(phenylamino)-1,3,5-triazine. An acid scavenger or base is used to neutralize the HCl generated during the reaction. rsc.orgderpharmachemica.com
Hydrolysis to the Hydroxyl Group: The final chlorine atom, being the least reactive, is substituted with a hydroxyl group. This step typically requires more forcing conditions, such as heating at reflux, often in an aqueous acidic or basic medium, to facilitate the hydrolysis of the C-Cl bond. ijcmas.comsemanticscholar.org
The predictable, temperature-controlled nature of this sequence makes it a reliable method for accessing a wide variety of substituted triazines.
Table 1: Temperature-Controlled Stepwise Nucleophilic Substitution on Cyanuric Chloride
Modern and Sustainable Synthetic Innovations
Continuous Flow Chemistry for Scalable Synthesis
Continuous flow chemistry presents a modern, scalable, and potentially safer alternative to traditional batch processing for the synthesis of triazine derivatives. While specific literature detailing the continuous flow synthesis of this compound is not extensive, the principles of this technology are well-suited for the multi-step, sequential substitution reactions starting from cyanuric chloride. osti.gov Flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the exothermic nature of the initial nucleophilic substitution and ensuring high selectivity. mdpi.com
The segmented nature of flow systems allows for the sequential introduction of reagents in different reactor coils or zones, mirroring the stepwise substitution of cyanuric chloride. For instance, a stream of cyanuric chloride could first be mixed with aniline at a low temperature in one reactor segment to yield the mono-substituted product. This stream could then be heated and mixed with a second equivalent of aniline in a subsequent segment to form the 4,6-bis(phenylamino)-2-chloro-1,3,5-triazine intermediate. Finally, a third segment could introduce a hydroxide (B78521) source under higher temperatures to facilitate the hydrolysis of the remaining chlorine atom to the target alcohol.
This approach not only enhances safety by minimizing the volume of reactive intermediates at any given time but also facilitates rapid process optimization and scale-up, making it an attractive platform for industrial production. osti.govanl.gov The integration of in-line analytical tools can enable real-time monitoring and autonomous control over the synthesis to ensure high purity and yield. osti.gov
Catalytic Approaches for Triazine Ring Construction and Functionalization
While the most common route to this compound involves the functionalization of cyanuric chloride, catalytic methods play a significant role in both the construction of the triazine ring from simpler precursors and in the C-N bond-forming reactions required for its functionalization.
Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers powerful methods for the formation of C-N bonds, which are central to the synthesis of amino-substituted triazines. These reactions can be employed to functionalize chloro-s-triazine intermediates with anilines, often under milder conditions or with broader substrate scope than traditional nucleophilic substitution.
Copper-Catalyzed Reactions: The Ullmann condensation, a copper-catalyzed C-N coupling reaction, is an effective method for synthesizing di- and tri-substituted 1,3,5-triazine (B166579) derivatives. nih.govsemanticscholar.org Studies have shown that Cu(I) supported on a resin can catalyze the reaction between dichlorotriazinyl compounds and nucleophiles, leading to significantly shorter reaction times and, in some cases, higher yields compared to uncatalyzed methods. nih.gov This heterogeneous catalyst can be reused multiple times without a significant loss of activity, adding to the efficiency and sustainability of the process. semanticscholar.org Other copper sources, such as Cu(OAc)₂, have also been used to catalyze the synthesis of 1,3,5-triazines via oxidative coupling of alcohols and amidine hydrochlorides, demonstrating the versatility of copper in triazine chemistry. rsc.orgresearchgate.net
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are premier methods for forming C-N bonds between aryl halides and amines. This methodology is directly applicable to the synthesis of phenylamino-triazines from their chlorinated precursors. Although specific examples for the target molecule are specialized, the reaction of a chloro-triazine with aniline in the presence of a palladium catalyst (e.g., derived from Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base provides a well-established route to the desired aryl-amino linkage. acs.orgclockss.org
| Catalyst System | Reaction Type | Substrates | Key Features |
| Supported Cu(I) | Ullmann C-N Coupling | Dichlorotriazinyl benzenesulfonamide (B165840) + Nucleophiles | Reusable catalyst, shortened reaction times, one-pot synthesis possible. nih.govsemanticscholar.org |
| Cu(OAc)₂ | Aerobic Oxidative Coupling | Alcohols + Amidine Hydrochlorides | Forms triazine ring; ligand- and strong base-free. rsc.org |
| Palladium/Phosphine Ligand | Buchwald-Hartwig Amination | Chloro-triazines + Anilines | Standard, reliable method for C(aryl)-N bond formation. acs.orgclockss.org |
| Iron Catalysis | Cyclization | Aldehydes + NH₄I | Atom-efficient method for triazine ring construction. researchgate.net |
Metal-Free Catalysis and Organocatalysis
Metal-free approaches for the synthesis of substituted triazines are gaining attention due to their cost-effectiveness and reduced environmental impact. These methods primarily rely on activating the substrates or facilitating the reaction through the use of organic molecules or reagents.
The classic synthesis of this compound from cyanuric chloride is inherently a metal-free process, often mediated by a base. In this context, the base (e.g., potassium carbonate, diisopropylethylamine) can be considered a catalyst as it facilitates the nucleophilic attack by deprotonating the incoming amine and neutralizing the HCl byproduct, thereby regenerating itself for the next turnover. rsc.org
Cyanuric chloride itself can act as an efficient metal-free organocatalyst for various organic transformations, often by generating HCl in situ. tandfonline.com While in the synthesis of the target molecule it serves as the primary reagent, its high electrophilicity drives the reaction without the need for metal activators. The nucleophilic substitution polymerization of cyanuric chloride with amines is a prime example of a metal-free process that relies on the intrinsic reactivity of the triazine core under basic conditions. rsc.org Simple, base-mediated, three-component reactions have been developed for the synthesis of unsymmetrical 1,3,5-triazin-2-amines, highlighting the power of metal-free approaches. organic-chemistry.org
Reaction Condition Optimization for Yield and Selectivity Enhancement
Optimizing reaction conditions is paramount for maximizing the yield and selectivity in the synthesis of this compound. The stepwise substitution of chlorine atoms on cyanuric chloride is highly dependent on temperature, the nature of the solvent, and the base used. nih.govresearchgate.net
Temperature Control: Precise temperature control is the most critical factor for achieving selectivity. mdpi.com The synthesis of the key intermediate, 2-chloro-4,6-bis(phenylamino)-1,3,5-triazine, requires the sequential addition of two equivalents of aniline. The first substitution is performed at a low temperature, typically 0–5 °C, to ensure mono-substitution. mdpi.com Following the first addition, the reaction temperature is raised to ambient or room temperature to facilitate the substitution of the second chlorine atom. mdpi.com Attempting the di-substitution at elevated temperatures from the start would lead to a mixture of mono-, di-, and tri-substituted products, significantly reducing the yield of the desired compound. The final hydrolysis step to replace the last chlorine with a hydroxyl group generally requires heating to overcome the reduced reactivity of the triazine ring. nih.gov
Solvent and Base Selection: The choice of solvent and base also influences reaction rates and outcomes. Solvents like acetone, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used. mdpi.comtroindia.in The selection of a base, such as potassium carbonate or sodium carbonate, is crucial for neutralizing the HCl generated during the reaction. mdpi.comtroindia.in
Alternative Energy Sources: To improve efficiency and align with green chemistry principles, alternative energy sources like microwave irradiation and sonochemistry have been explored. mdpi.comnih.gov Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. mdpi.comchim.it Similarly, ultrasound-assisted methods have been shown to improve reaction rates and yields, sometimes allowing for the use of more environmentally benign solvents like water. mdpi.comnih.gov
| Method | Temperature | Time | Solvent | Base/Catalyst | Yield | Reference |
| Conventional Heating | 0 °C to RT | 5-6 hours | Dichloromethane | Diisopropylethylamine | 69% | mdpi.com |
| Microwave Irradiation | 150 °C | 150 seconds | DMF | Na₂CO₃ / TBAB | 87% | mdpi.com |
| Sonochemistry | Room Temperature | 30-35 minutes | Aqueous Media | - | 84% | mdpi.com |
| Sonochemistry | 40 °C | 30-60 minutes | Ethanol | Acetic Acid | up to 96% | mdpi.com |
Theoretical and Computational Investigations of 4,6 Bis Phenylamino 1,3,5 Triazin 2 Ol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. For 4,6-Bis(phenylamino)-1,3,5-triazin-2-ol, these calculations can reveal detailed information about its molecular orbitals and charge distribution. Methods like Density Functional Theory (DFT) are commonly employed to optimize the molecular geometry and calculate various electronic parameters. nih.govnih.gov
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy of the HOMO is an indicator of the molecule's nucleophilicity, while the LUMO's energy indicates its electrophilicity. youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylamino (B1219803) groups and the triazine ring. The LUMO is likely distributed over the electron-deficient 1,3,5-triazine (B166579) core. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily excited, indicating higher reactivity. DFT calculations are frequently used to determine the energies and spatial distributions of these orbitals. mdpi.com
| Parameter | Typical Calculated Value (eV) | Primary Atomic Contributions | Predicted Chemical Significance |
|---|---|---|---|
| E_HOMO | -6.0 to -7.5 | π-orbitals of phenylamino groups and triazine ring | Region for electrophilic attack; electron-donating ability |
| E_LUMO | -1.0 to -2.5 | π*-orbitals of the 1,3,5-triazine ring | Region for nucleophilic attack; electron-accepting ability |
| Energy Gap (ΔE) | 4.0 to 5.0 | N/A | Indicates high kinetic stability and low reactivity |
Understanding the charge distribution within this compound is crucial for predicting its intermolecular interactions and reactive sites. Computational methods can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electrostatic potential on the electron density surface of the molecule. nih.gov These maps use a color spectrum to indicate charge distribution: red areas represent regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack), and green indicates neutral regions.
For this molecule, MEP analysis would likely show negative potential (red) around the nitrogen atoms of the triazine ring and the oxygen atom of the hydroxyl group, as these are the most electronegative atoms. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino (-NH-) groups, making them potential hydrogen bond donors. This information is invaluable for predicting how the molecule will interact with other molecules, including solvents or biological receptors. Calculations of atomic charges, using schemes like Mulliken or Natural Population Analysis, can further quantify this distribution. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Tautomerism
The static picture provided by geometry optimization does not capture the dynamic nature of molecules. Molecular Dynamics (MD) simulations can model the atomic motions of this compound over time, providing insights into its conformational flexibility and the potential for tautomerism. nih.gov
The phenylamino substituents can rotate around the C-N bonds, leading to various conformers with different spatial arrangements and energies. MD simulations can explore the potential energy surface to identify the most stable, low-energy conformations.
Furthermore, the 1,3,5-triazin-2-ol core can exhibit tautomerism. The "-ol" (imidol) form can potentially tautomerize to a "-one" (amide) form, specifically 4,6-bis(phenylamino)-1,3,5-triazin-2(1H)-one. nih.govcore.ac.uk Theoretical studies are essential to determine the relative stabilities of these tautomers in different environments (e.g., in the gas phase versus in an aqueous solution). nih.gov The energy barriers for the interconversion between tautomers can also be calculated, which helps in understanding their dynamic equilibrium. researchgate.net
Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics
Density Functional Theory (DFT) is a robust computational method for investigating the mechanisms and energetics of chemical reactions. nih.govmdpi.com For this compound, DFT can be used to model its synthesis, degradation, or interaction with other chemical species.
By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. Thermodynamic properties such as the enthalpy of formation and Gibbs free energy can also be computed, providing a comprehensive energetic profile of the reaction pathway. nih.govmdpi.com These studies are critical for optimizing synthetic procedures or understanding the molecule's stability and potential metabolic pathways.
| Thermodynamic Parameter | Symbol | Significance |
|---|---|---|
| Enthalpy of Formation | ΔH_f | Indicates the stability of the molecule relative to its constituent elements. |
| Gibbs Free Energy of Reaction | ΔG_rxn | Determines the spontaneity of a chemical reaction. |
| Activation Energy | E_a | The energy barrier that must be overcome for a reaction to occur; determines reaction rate. |
| Transition State Energy | E_TS | The potential energy maximum along the reaction coordinate. |
Computational Design and Prediction of Novel Triazine-Based Architectures
The scaffold of this compound serves as an excellent template for the computational design of new molecules with tailored properties. This is particularly relevant in fields like drug discovery and materials science. nih.govnih.gov Through in silico modifications, researchers can create a virtual library of derivatives and predict their properties before committing to their synthesis. researchgate.net
For example, by systematically substituting the phenyl rings with different functional groups, computational models can predict how these changes affect the molecule's electronic properties, solubility, or ability to bind to a specific biological target like an enzyme. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are employed to screen these virtual compounds and identify candidates with enhanced activity or desired characteristics. researchgate.net This simulation-guided approach accelerates the optimization cycle and reduces the experimental costs associated with developing new triazine-based compounds. nih.gov
Reactivity and Functionalization of 4,6 Bis Phenylamino 1,3,5 Triazin 2 Ol
Transformations at the Triazine Ring System
The reactivity of the 1,3,5-triazine (B166579) ring in 4,6-bis(phenylamino)-1,3,5-triazin-2-ol is significantly influenced by the presence of two amino groups and a hydroxyl group. These electron-donating groups generally decrease the electrophilicity of the triazine carbon atoms compared to their halogenated precursors like cyanuric chloride.
Nucleophilic Substitution Patterns and Regioselectivity
The synthesis of this compound typically proceeds via the sequential nucleophilic substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This process is highly dependent on temperature, allowing for controlled, stepwise reactions. The first substitution with an amine can be carried out at low temperatures (0–5 °C), the second at room temperature, and the third often requires elevated temperatures.
Electrophilic Aromatic Substitution on Phenylamino (B1219803) Moieties
The phenylamino groups attached to the triazine core are susceptible to electrophilic aromatic substitution. The amino groups are ortho-, para-directing and activating, meaning that incoming electrophiles will preferentially add to these positions on the benzene (B151609) rings. The triazine ring, being electron-withdrawing, can modulate the reactivity of the attached phenyl rings.
Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation could potentially be performed on the phenylamino moieties. The specific conditions for these reactions would need to be optimized to achieve the desired substitution pattern and to prevent unwanted side reactions on the triazine ring itself. The table below outlines potential electrophilic aromatic substitution reactions.
| Reaction Type | Electrophile | Potential Product(s) |
| Nitration | NO₂⁺ | Ortho- and/or para-nitro substituted phenylamino derivatives |
| Halogenation | Br⁺, Cl⁺ | Ortho- and/or para-halo substituted phenylamino derivatives |
| Sulfonation | SO₃ | Ortho- and/or para-sulfonic acid substituted phenylamino derivatives |
| Friedel-Crafts Alkylation | R⁺ | Ortho- and/or para-alkyl substituted phenylamino derivatives |
| Friedel-Crafts Acylation | RCO⁺ | Ortho- and/or para-acyl substituted phenylamino derivatives |
Derivatization Strategies for Pendant Phenylamino and Hydroxyl Groups
The pendant phenylamino and hydroxyl groups of this compound offer multiple sites for derivatization, allowing for the synthesis of a wide range of functionalized molecules.
The hydroxyl group can undergo typical reactions of alcohols. O-alkylation can be achieved using alkyl halides in the presence of a base to yield the corresponding ether derivatives. Acylation with acyl chlorides or anhydrides would produce ester derivatives.
The secondary amine protons of the phenylamino groups are also reactive. They can be alkylated or acylated under appropriate conditions, although the nucleophilicity of these nitrogens is reduced due to delocalization of the lone pair into the aromatic ring and the triazine system.
Mechanistic Elucidation of Key Reactions Involving this compound
The primary reactions involving the triazine ring of this class of compounds are nucleophilic aromatic substitutions (SNAAr). The mechanism typically involves the addition of a nucleophile to one of the electron-deficient carbon atoms of the triazine ring, forming a tetrahedral intermediate known as a Meisenheimer complex. This is followed by the elimination of the leaving group to restore the aromaticity of the triazine ring. The rate of these reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent.
For electrophilic aromatic substitution on the phenylamino moieties, the mechanism follows the standard pathway involving the generation of an electrophile, its attack on the electron-rich phenyl ring to form a resonance-stabilized carbocation (the arenium ion or sigma complex), and subsequent deprotonation to restore aromaticity.
Selective Functionalization and Post-Synthetic Modification Approaches
Selective functionalization of this compound requires careful control of reaction conditions to differentiate between the various reactive sites. For instance, the hydroxyl group is generally more nucleophilic than the phenylamino nitrogens, allowing for selective O-alkylation or O-acylation under basic conditions.
Post-synthetic modification refers to the chemical modification of a pre-formed molecular scaffold. In the context of this compound, this could involve the initial synthesis of the core structure followed by a series of reactions to modify the phenylamino or hydroxyl groups. For example, a derivative with functional groups on the phenyl rings could be synthesized, and these functional groups could then be further elaborated in subsequent steps. This approach is valuable for creating libraries of related compounds for various applications.
Supramolecular Architectures and Self Assembly Involving 4,6 Bis Phenylamino 1,3,5 Triazin 2 Ol
Principles of Molecular Recognition and Self-Assembly
Molecular recognition and self-assembly are fundamental principles that dictate how molecules interact and organize spontaneously into stable, ordered supramolecular structures. For 4,6-Bis(phenylamino)-1,3,5-triazin-2-ol, these processes are primarily driven by the specific and directional nature of non-covalent interactions inherent in its molecular structure.
The 1,3,5-triazine (B166579) scaffold is a key synthon in supramolecular chemistry, capable of forming robust, non-covalent bonds. chim.it The arrangement of nitrogen atoms in the triazine ring and the exocyclic amino groups creates a distinct pattern of hydrogen bond donors and acceptors. This predictable pattern allows the molecule to recognize and selectively bind to itself or to other complementary molecules.
The self-assembly of 1,3,5-triazine derivatives is a well-documented phenomenon. chim.itnih.gov Molecules like 2,4-diamino-1,3,5-triazines, which are structurally related to the subject compound, demonstrate a strong capacity for self-assembly through multiple hydrogen bonding units. chim.it This capacity for forming ordered aggregates is a cornerstone of their application in materials science and crystal engineering. nih.gov The process is highly cooperative, where initial molecular recognition events guide the subsequent addition of molecules to form larger, thermodynamically stable assemblies.
Role of Hydrogen Bonding Networks in Crystalline Structures
Hydrogen bonding is the dominant intermolecular force directing the crystal packing of this compound and its analogues. The molecule's structure, featuring N-H groups from the phenylamino (B1219803) substituents and a tautomeric hydroxyl/oxo group on the triazine ring, provides multiple sites for strong hydrogen bond formation.
In the solid state, substituted 2,4-diamino-1,3,5-triazines are known to form extensive hydrogen-bonded networks. chim.it The most common and stable motif involves complementary N-H···N hydrogen bonds between two triazine molecules. This interaction often leads to the formation of one-dimensional (1D) ribbons or tapes. chim.itresearchgate.net For instance, in the cocrystal of 2,4-diamino-6-phenyl-1,3,5-triazine with sorbic acid, the triazine molecules are base-paired via N-H···N hydrogen bonds, forming a supramolecular ribbon. researchgate.net
These primary ribbon structures can be further interlinked into two-dimensional (2D) sheets or three-dimensional (3D) frameworks through additional hydrogen bonds. The remaining amino N-H groups can interact with nitrogen atoms on adjacent ribbons, extending the dimensionality of the structure. chim.it In the case of this compound, the C=O group (in its triazin-2-one tautomeric form) acts as an excellent hydrogen bond acceptor, capable of forming strong N-H···O or O-H···O interactions, which further stabilize the crystal lattice. The interplay of these various hydrogen bonds (N-H···N, N-H···O) results in highly ordered and robust crystalline architectures.
A specific, recurring hydrogen-bonding pattern observed in related systems is the Rosette motif, particularly the R22(8) graph set notation, which describes a dimeric pair of molecules linked by two hydrogen bonds. researchgate.net This motif is a highly stable and predictable supramolecular synthon in crystal engineering.
Interactive Table: Common Hydrogen Bond Motifs in Triazine Derivatives
| Motif | Donor/Acceptor Pair | Typical Resulting Structure | Graph Set |
| Dimeric Pair | N-H / N (triazine) | 1D Ribbons, Sheets | R22(8) |
| Amine-Carbonyl | N-H / C=O | 2D/3D Networks | R22(8) |
| Carboxyl-Triazine | O-H / N (triazine) | Co-crystal Assemblies | R22(8) |
Investigation of π-π Stacking Interactions and Aromatic Stacking
Alongside hydrogen bonding, π-π stacking interactions play a crucial role in stabilizing the supramolecular assemblies of aromatic compounds like this compound. mdpi.com These non-covalent interactions occur between the electron-rich π-systems of the triazine core and the peripheral phenyl rings.
Hirshfeld surface analysis of a related tri-substituted s-triazine derivative revealed that various intermolecular contacts contribute to the crystal packing, including C···C interactions, which are indicative of π-π stacking. mdpi.com In that specific structure, C···C contacts accounted for 1.6% of the close contacts at the molecular surface. mdpi.com While seemingly small, this contribution is significant in directing the final three-dimensional architecture. The stacking can occur between the triazine rings of adjacent molecules or between the phenyl rings, leading to complex, layered structures. The interplay between hydrogen bonding and π-π stacking is critical; typically, hydrogen bonds form the primary framework (e.g., a 1D ribbon), and these frameworks then stack upon one another, stabilized by π-π interactions, to build the full 3D crystal.
Interactive Table: Contribution of Intermolecular Contacts in a Model s-Triazine Hydrazone Derivative
| Interaction Type | Percentage Contribution |
| H···H | 34.8% |
| C···H | 16.4% |
| N···H | 8.0% |
| O···H | 7.1% |
| C···N | 4.0% |
| C···C (π-stacking) | 1.6% |
Data derived from Hirshfeld analysis of a related s-triazine hydrazone derivative incorporating an isatin (B1672199) moiety. mdpi.com
Crystal Engineering Strategies Utilizing this compound as a Building Block
Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. Due to its predictable and robust hydrogen-bonding capabilities, this compound is an excellent building block, or "tecton," for constructing novel supramolecular architectures.
The key strategy involves exploiting the reliable N-H···N and N-H···O hydrogen-bonding motifs to assemble molecules into desired patterns. chim.itresearchgate.net By understanding that this molecule is likely to form dimeric pairs or extended ribbons, chemists can introduce other molecules, known as co-formers, to intercept or modify these patterns.
For example, co-crystallization with molecules containing complementary functional groups, such as carboxylic acids, can lead to new, complex structures. A carboxylic acid can interrupt the self-assembly of the triazine by forming a strong O-H···N hydrogen bond with the triazine ring and an N-H···O bond with its carbonyl group, creating a highly stable hetero-dimeric synthon. researchgate.net This approach allows for the fine-tuning of crystal packing and, consequently, the material's physical properties. The self-assembly of 2,4-diamino-6-R-1,3,5-triazines with glutarimide, for instance, results in different 3D structures depending on the R group, demonstrating the modularity of this approach. chim.it The predictable nature of these interactions makes the 1,3,5-triazine core a powerful tool for creating diverse and fascinating three-dimensional networks. chim.it
Polymorphism and Co-crystallization Phenomena
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is of great importance in materials science and the pharmaceutical industry, as different polymorphs of the same compound can exhibit different physical properties, such as solubility, stability, and melting point. The potential for polymorphism in triazine derivatives has been noted. researchgate.net For a molecule like this compound, with its conformational flexibility (rotation of the phenyl rings) and multiple hydrogen bonding sites, the existence of different crystalline forms is highly probable. Subtle changes in crystallization conditions (e.g., solvent, temperature, pressure) could lead to different hydrogen-bonding patterns or π-stacking arrangements, resulting in distinct polymorphs.
Co-crystallization is a technique used to modify the properties of a solid by incorporating a second, different molecule (a co-former) into the crystal lattice. As discussed in crystal engineering, this is a powerful strategy for creating new materials. The robust hydrogen-bonding ability of this compound makes it an ideal candidate for forming co-crystals. researchgate.net By selecting co-formers with complementary functional groups (e.g., carboxylic acids, amides, pyridines), it is possible to generate a wide range of binary crystalline solids held together by predictable intermolecular interactions. researchgate.netgoogle.com The formation of a co-crystal of 2,4-diamino-6-phenyl-1,3,5-triazine with sorbic acid is a clear example of this phenomenon, where hydrogen bonds create a new, stable supramolecular entity with a defined stoichiometry. researchgate.net
Advanced Applications of 4,6 Bis Phenylamino 1,3,5 Triazin 2 Ol As a Molecular Scaffold and Building Block
Incorporation into Polymer Backbones and Networks
While direct incorporation of 4,6-bis(phenylamino)-1,3,5-triazin-2-ol into polymer backbones is not extensively documented in publicly available research, the broader class of triazine derivatives is widely utilized in polymer chemistry to enhance thermal and mechanical properties. semanticscholar.orgmdpi.commdpi.comresearchgate.net The triazine ring's high thermal stability and rigidity make it an attractive moiety for creating high-performance polymers.
Derivatives of 1,3,5-triazine (B166579) are often employed as cross-linking agents or monomers in the synthesis of thermosetting resins, such as epoxy resins and polyimides. For instance, triazine-containing compounds can be functionalized with reactive groups like amines or epoxides, allowing them to react with other monomers to form a three-dimensional network. This cross-linked structure imparts excellent thermal stability, chemical resistance, and mechanical strength to the final polymer. semanticscholar.orgmdpi.commdpi.comresearchgate.net
Role in the Synthesis of Advanced Organic Materials
The s-triazine core is a fundamental building block in the construction of various advanced organic materials, including dendrimers, hyperbranched polymers, and porous organic polymers (POPs). researchgate.netresearchgate.net The trifunctional nature of cyanuric chloride, the precursor to many triazine derivatives, allows for the controlled, stepwise synthesis of highly branched, well-defined macromolecular architectures. researchgate.netnih.gov
Dendrimers and Hyperbranched Polymers: Triazine-based dendrimers are synthesized through divergent or convergent strategies, where successive layers of branching units are added to a central core. researchgate.netnih.govmdpi.com This results in monodisperse, spherical macromolecules with a high density of functional groups on their periphery. researchgate.net These terminal groups can be tailored for specific applications. While specific examples detailing the use of this compound as a core or branching unit are not prevalent, its structure is analogous to the building blocks used in the synthesis of these complex polymers. researchgate.netresearchgate.net
Porous Organic Polymers (POPs): The rigidity and defined geometry of the triazine ring make it an excellent candidate for the construction of POPs. mdpi.comnih.gov These materials are characterized by high surface areas and permanent porosity, making them suitable for applications in gas storage and separation. Triazine-based POPs are typically synthesized through the polycondensation of triazine-containing monomers with complementary linkers. mdpi.comnih.gov The resulting networks exhibit robust structures and can be functionalized with various chemical groups to tune their surface properties and adsorption specificities. mdpi.comnih.gov
The photophysical properties of materials containing triazine derivatives have also been a subject of interest. The triazine core, when incorporated into larger conjugated systems, can influence the electronic and luminescent properties of the material. nih.govmdpi.commdpi.com
Development as Ligands in Metal-Mediated Catalytic Systems
The nitrogen atoms within the 1,3,5-triazine ring of this compound, along with the exocyclic amino and hydroxyl groups, present potential coordination sites for metal ions. This has led to the exploration of triazine derivatives as ligands in metal-mediated catalysis. analis.com.myresearchgate.netrsc.orgumich.edumdpi.com
Palladium-Catalyzed Cross-Coupling Reactions: Palladium complexes are widely used as catalysts for carbon-carbon and carbon-heteroatom bond formation. analis.com.myrsc.orgmdpi.comnih.gov Triazine-based ligands can be employed to stabilize the palladium center and modulate its catalytic activity. The electronic properties of the triazine ring and its substituents can influence the efficiency and selectivity of catalytic reactions such as Suzuki-Miyaura and Stille couplings. analis.com.myrsc.org For instance, palladium(II) Schiff base complexes derived from phenylamines have shown catalytic activity in Stille reactions. analis.com.my
Copper-Catalyzed Reactions: Copper-based catalytic systems are also of significant interest due to the metal's lower cost and versatile reactivity. researchgate.net Triazine derivatives have been utilized as ligands in copper-catalyzed reactions, including oxidation and cross-coupling reactions. researchgate.netresearchgate.net The coordination of the triazine ligand to the copper center can facilitate electron transfer processes and stabilize reactive intermediates. researchgate.netresearchgate.net
The following table summarizes representative catalytic applications of metal complexes with triazine-based ligands:
| Catalyst System | Type of Reaction | Substrates | Key Findings |
| Palladium(II) complexes with imidazo[1,5-a]pyridine (B1214698) ligands | Suzuki-Miyaura cross-coupling, transfer hydrogenation, alkyne homocoupling | Aryl halides, boronic acids, alcohols, alkynes | High catalytic activity with low catalyst loading. |
| Palladium(II) Schiff base complexes from phenylamines | Stille cross-coupling | Iodobenzene, organostannanes | Good conversion rates under mild conditions. analis.com.my |
| Copper(II) complexes with triazine-based ligands | Oxidation reactions | Alcohols | Efficient and selective oxidation to aldehydes and ketones. |
| Copper-catalyzed synthesis of triazine derivatives | Cascade reactions | Isatins, amidine hydrochlorides | Mild reaction conditions and good product yields. researchgate.net |
Precursor in Dyestuff and Pigment Synthesis
The chemical structure of this compound makes it a suitable precursor for the synthesis of azo dyes and pigments. biointerfaceresearch.commdpi.comijirset.comekb.egresearchgate.net Azo compounds, characterized by the -N=N- chromophore, are a major class of synthetic colorants used extensively in the textile and printing industries. biointerfaceresearch.comekb.eg
The general synthesis of azo dyes involves two main steps: diazotization and coupling. ijirset.comekb.eg In this process, a primary aromatic amine is converted into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich substrate (the coupling component). ijirset.comekb.eg
The phenylamino (B1219803) groups in this compound can be diazotized and subsequently coupled with various aromatic compounds, such as phenols and naphthols, to produce a range of colored azo dyes. The specific color of the resulting dye is determined by the electronic properties of the substituents on both the diazonium salt and the coupling component. The triazine core can act as a part of the chromophoric system and also influences the properties of the dye, such as its fastness to light and washing. researchgate.net
For example, disperse azo dyes, which are used for dyeing synthetic fibers like polyester, can be synthesized from heterocyclic amine precursors. mdpi.com The synthesis often involves the diazotization of a heterocyclic amine and its subsequent coupling with a suitable aromatic partner. mdpi.comijirset.com
Application in Molecular Recognition and Binding Phenomena
The well-defined structure and hydrogen bonding capabilities of this compound and its derivatives make them interesting candidates for applications in molecular recognition and supramolecular chemistry. The arrangement of hydrogen bond donors (N-H) and acceptors (N in the triazine ring, C=O) allows for the formation of specific and directional interactions with complementary guest molecules.
While biological and therapeutic applications are excluded from this discussion, a notable example of molecular recognition is the use of a triazine-based derivative as a chemosensor for metal ions. For instance, a novel bisimine derivative of 2-phenylamino-1,3,5-triazine has been developed for the colorimetric detection of copper(II) ions. researchgate.net This sensor exhibited a significant color change in the presence of Cu(II), which could be observed by UV-Vis spectroscopy, indicating a selective binding event. researchgate.net The interaction between the triazine derivative and the metal ion is a clear demonstration of molecular recognition, where the specific arrangement of atoms in the ligand allows for the selective binding of a particular analyte.
The ability of triazine derivatives to form supramolecular assemblies through non-covalent interactions, such as hydrogen bonding and π-π stacking, is also a key aspect of their application in this field. nih.gov These interactions can be used to construct complex, self-assembled structures with potential applications in materials science.
Environmental Transformation Pathways of 4,6 Bis Phenylamino 1,3,5 Triazin 2 Ol
Photolytic Degradation Mechanisms and Intermediates
The photolytic degradation of s-triazine compounds in the environment is a significant transformation pathway, primarily driven by sunlight. For many s-triazine herbicides, photocatalytic degradation involves processes such as oxidation, dealkylation, and dechlorination. uoi.gr In the case of 4,6-Bis(phenylamino)-1,3,5-triazin-2-ol, analogous photodegradation mechanisms are expected to occur. The primary processes likely involve the cleavage of the phenylamino (B1219803) side-chains and subsequent oxidation of the triazine ring. researchgate.net
The degradation is often initiated by hydroxyl radicals, which can lead to the substitution of the phenylamino groups with hydroxyl groups. researchgate.net This process would result in the formation of various hydroxylated intermediates. Further degradation could lead to the complete removal of the side-chains, ultimately forming cyanuric acid (2,4,6-trihydroxy-1,3,5-triazine), a common and stable intermediate in the degradation of many s-triazine compounds. uoi.grscilit.com The presence of dimer products has been detected during the photodegradation of some triazines, indicating that radical-mediated reactions play a role in the transformation process. researchgate.net
While specific intermediates for this compound are not documented in the reviewed literature, a proposed pathway based on analogous s-triazines is presented below.
Table 1: Potential Photolytic Degradation Intermediates of this compound
| Intermediate Compound Name | Chemical Formula | Proposed Formation Pathway |
| 4-Amino-6-(phenylamino)-1,3,5-triazin-2-ol | C9H9N5O | Cleavage of one phenylamino group |
| 4,6-Diamino-1,3,5-triazin-2-ol | C3H5N5O | Cleavage of both phenylamino groups |
| Ammelide | C3H4N4O2 | Hydroxylation of 4,6-diamino-1,3,5-triazin-2-ol |
| Ammeline | C3H5N5O | Further hydroxylation |
| Cyanuric acid | C3H3N3O3 | Complete hydroxylation of the triazine ring |
Hydrolytic Stability and Decomposition Pathways
The hydrolytic stability of s-triazine derivatives is significantly influenced by the nature of the substituents on the triazine ring and the pH of the surrounding medium. rsc.orgnih.gov For this compound, the presence of two phenylamino groups and a hydroxyl group will govern its susceptibility to hydrolysis.
Hydrolysis of s-triazines typically involves the nucleophilic substitution of the substituents on the ring. In acidic or basic conditions, the C-N bond of the phenylamino group can be cleaved, leading to the formation of hydroxylated derivatives. Studies on other triazines have shown that electron-withdrawing substituents can enhance the rate of hydrolysis. rsc.org The rate-determining step in the hydrolysis of similar compounds has been identified as the nucleophilic attack on the triazine ring rather than the cleavage of the substituent bond. rsc.org
The ultimate product of complete hydrolysis of the amino groups on the triazine ring is cyanuric acid. d-nb.info
Biotransformation Processes in Environmental Systems
The biotransformation of s-triazine compounds in soil and aquatic environments is predominantly a microbial process. nih.gov Numerous bacterial species have been identified that can degrade s-triazine herbicides, utilizing them as a source of nitrogen and sometimes carbon. mdpi.comd-nb.info
The microbial degradation of s-triazines is an enzyme-catalyzed process. nih.gov The initial steps often involve hydrolytic reactions that remove the side-chains from the triazine ring. nih.govresearchgate.net For this compound, it is plausible that microorganisms possessing hydrolase enzymes could cleave the phenylamino groups. This would be analogous to the well-studied degradation of atrazine (B1667683), where atrazine chlorohydrolase initiates the degradation by removing the chlorine atom. nih.govnih.gov
Following the initial cleavage of the side-chains, the resulting intermediates are sequentially degraded. The central pathway for the complete mineralization of many s-triazines converges on the formation of cyanuric acid. nih.govresearchgate.net Cyanuric acid is then further metabolized by a series of hydrolytic enzymes to ammonia (B1221849) and carbon dioxide. nih.gov The genes responsible for these enzymatic pathways are often located on plasmids, which can facilitate their transfer among different bacterial populations. nih.gov
Table 2: Key Enzymes in the Biotransformation of Analogous s-Triazines
| Enzyme | Function | Microbial Source Example |
| Atrazine chlorohydrolase (AtzA) | Catalyzes the hydrolytic dechlorination of atrazine | Pseudomonas sp. ADP |
| Hydroxyatrazine ethylaminohydrolase (AtzB) | Catalyzes the hydrolysis of the ethylamino group from hydroxyatrazine | Pseudomonas sp. ADP |
| N-isopropylammelide isopropylaminohydrolase (AtzC) | Catalyzes the hydrolysis of the isopropylamino group | Pseudomonas sp. ADP |
| Cyanuric acid amidohydrolase (AtzD) | Catalyzes the hydrolytic ring cleavage of cyanuric acid | Pseudomonas sp. ADP |
Fate and Transport Research Methodologies
The investigation of the fate and transport of s-triazine compounds in the environment relies on a variety of sophisticated analytical techniques. These methods are essential for detecting and quantifying the parent compound and its transformation products in complex environmental matrices such as water and soil.
The most commonly employed analytical methods are chromatographic techniques, including gas chromatography (GC) and high-performance liquid chromatography (HPLC). nih.govnih.gov These methods offer high sensitivity and selectivity, especially when coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) detectors. nih.govdntb.gov.ua
Effective sample preparation is a critical step to isolate the target analytes from interfering substances in the environmental samples. Solid-phase extraction (SPE) is a widely used technique for the preconcentration and cleanup of triazines from water samples. nih.gov More recent methods include various forms of microextraction techniques, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), which are valued for being efficient and environmentally friendly. nih.govresearchgate.net
Table 3: Common Analytical Methods for s-Triazine Analysis
| Methodology | Detector | Sample Matrix | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Diode Array Detector (DAD), Mass Spectrometry (MS) | Water, Soil | Suitable for a wide range of polar to non-polar compounds. nih.govresearchgate.net |
| Gas Chromatography (GC) | Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD) | Water, Soil | High resolution and sensitivity for volatile compounds. nih.gov |
| Solid-Phase Extraction (SPE) | - | Water | Effective for sample cleanup and preconcentration. nih.gov |
| Dispersive Liquid-Liquid Microextraction (DLLME) | - | Water, Soil | Rapid, simple, and requires small volumes of organic solvents. researchgate.net |
Future Directions and Emerging Research Avenues for 4,6 Bis Phenylamino 1,3,5 Triazin 2 Ol
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of molecules with desired properties, and 4,6-bis(phenylamino)-1,3,5-triazin-2-ol stands to benefit significantly from these in silico approaches. The core of this integration lies in the ability of AI/ML algorithms to navigate vast chemical spaces and predict structure-activity relationships (SAR) with increasing accuracy, thereby accelerating the discovery of novel analogs with enhanced functionalities.
Exploration of Novel Catalytic Transformations Mediated by Triazine Scaffolds
While the primary research focus on phenylamino-triazine derivatives has been in medicinal chemistry and materials science, the inherent electronic and structural features of the triazine ring suggest a potential for these scaffolds to mediate novel catalytic transformations. The nitrogen-rich triazine core can act as a ligand for metal centers or participate directly in organocatalysis through hydrogen bonding or Lewis base interactions.
Future research should explore the potential of this compound and its derivatives as organocatalysts. The presence of both hydrogen bond donors (-NH and -OH) and acceptors (triazine nitrogens) could enable the molecule to act as a bifunctional catalyst, activating substrates through a network of non-covalent interactions. For example, these functionalities could facilitate proton transfer or stabilize transition states in a variety of organic reactions.
Furthermore, the phenylamino (B1219803) groups can be functionalized to introduce other catalytically active moieties or to tune the steric and electronic properties of the triazine core. This could lead to the development of a new class of tunable and readily synthesizable organocatalysts. While direct evidence for the catalytic activity of this compound is currently limited, the broader field of triazine chemistry provides a strong rationale for investigating this promising research avenue.
Advanced Supramolecular Engineering for Functional Materials
The ability of this compound to engage in multiple hydrogen-bonding interactions makes it an excellent building block for the construction of complex supramolecular architectures. The field of supramolecular engineering focuses on the design and synthesis of such assemblies with emergent properties, leading to the development of novel functional materials.
The self-assembly of triazine derivatives, particularly those bearing amino groups, into well-defined structures like rosettes and ribbons through intermolecular hydrogen bonds is well-documented. chim.it These interactions, primarily between the amino groups and the triazine ring nitrogens, create robust and predictable patterns. chim.it The this compound molecule, with its two phenylamino groups and a hydroxyl group, possesses multiple sites for hydrogen bonding, allowing for the formation of intricate and stable supramolecular networks.
Future research in this area could focus on controlling the self-assembly process to create materials with specific functions. For instance, by modifying the phenylamino substituents, it may be possible to tune the porosity of the resulting supramolecular framework for applications in gas storage or separation. The introduction of photoresponsive or electronically active groups onto the phenyl rings could lead to the development of smart materials that respond to external stimuli. The exploration of co-crystallization with other molecules could also yield multi-component materials with unique optical or electronic properties. The versatility of the triazine scaffold, combined with the principles of supramolecular chemistry, opens up a vast landscape for the design of novel functional materials based on this compound. chim.it
Development of High-Throughput Synthetic Approaches for Analog Libraries
To fully explore the potential of this compound in various applications, the development of efficient and high-throughput synthetic methods for the creation of diverse analog libraries is crucial. Combinatorial chemistry and modern synthetic techniques, such as microwave-assisted synthesis and solid-phase synthesis, offer powerful tools to achieve this goal.
Microwave irradiation has been shown to be an effective method for the synthesis of triazine derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating. nih.govrsc.org This technique could be readily adapted for the parallel synthesis of a library of this compound analogs by reacting a common triazine precursor with a diverse set of anilines.
Solid-phase synthesis offers another attractive strategy for the high-throughput generation of triazine libraries. mdpi.comnih.gov By anchoring a triazine scaffold to a solid support, a variety of substituents can be introduced in a stepwise manner, with purification simplified to a simple washing step. This approach allows for the creation of large and diverse libraries of compounds for screening in biological or materials science applications. For example, a combinatorial library of triazine-scaffolded dipeptide-mimics has been successfully synthesized and screened for its ability to bind plasmid DNA. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,6-Bis(phenylamino)-1,3,5-triazin-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a 1,3,5-triazine core. A typical approach involves refluxing 2-chloro-4,6-diphenyl-1,3,5-triazine with aniline derivatives in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Optimization includes varying solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios (amine:triazine from 2:1 to 3:1) to improve yield. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product .
Q. How can spectroscopic techniques distinguish this compound from structurally similar triazine derivatives?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify NH protons (δ 8–10 ppm) and phenyl substituent patterns.
- FT-IR : Confirm hydroxyl (O–H stretch ~3200 cm⁻¹) and triazine ring vibrations (C=N stretch ~1550 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 342.15) .
Discrepancies in spectral data should prompt re-evaluation of synthetic intermediates or side products .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
- Waste Disposal : Neutralize acidic byproducts before disposal (pH 6–8) .
- Storage : Keep in amber glass vials at 4°C to prevent photodegradation .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound for scalable production?
- Methodological Answer : Implement a 2³ factorial design to test variables:
- Factors : Temperature (60°C vs. 80°C), solvent (ethanol vs. THF), and catalyst concentration (0.5% vs. 1% acetic acid).
- Response Variables : Yield (%) and purity (HPLC).
Statistical analysis (ANOVA) identifies interactions between factors. For example, ethanol at 80°C with 1% catalyst may maximize yield (~85%) while minimizing side products .
Q. How should researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Step 1 : Replicate solubility tests in standardized solvents (e.g., DMSO, water, ethanol) under controlled temperatures (25°C ± 1°C).
- Step 2 : Use dynamic light scattering (DLS) to detect aggregation, which may falsely indicate low solubility.
- Step 3 : Cross-validate with computational solubility prediction tools (e.g., COSMO-RS) .
Discrepancies often arise from impurities or polymorphic forms .
Q. What computational methods predict the compound’s UV-Vis absorption spectra for photostability studies?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps.
- Time-Dependent DFT (TD-DFT) : Simulate electronic transitions (e.g., λmax ~350 nm for π→π* transitions).
Compare results with experimental UV-Vis data (in methanol) to assess accuracy. Deviations >10 nm suggest incomplete solvent effect modeling .
Q. How do substituents on the phenyl rings affect the compound’s antioxidant activity?
- Methodological Answer :
- Design : Synthesize derivatives with electron-donating (e.g., –OCH₃) or withdrawing (e.g., –NO₂) groups.
- Assay : Use DPPH radical scavenging assays (IC₅₀ values).
- Analysis : Linear regression of Hammett σ values vs. IC₅₀ reveals electron-donating groups enhance activity (R² > 0.9) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
